molecular formula C7H7F3O3 B12106894 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester

Cat. No.: B12106894
M. Wt: 196.12 g/mol
InChI Key: LVSGOCLHIDWNST-UHFFFAOYSA-N
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Description

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a pent-4-ynoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated alkyne with a hydroxyl-containing reagent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction may be carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

methyl 2-hydroxy-2-(trifluoromethyl)pent-4-ynoate

InChI

InChI=1S/C7H7F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h1,12H,4H2,2H3

InChI Key

LVSGOCLHIDWNST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#C)(C(F)(F)F)O

Origin of Product

United States

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